1-ブチル-3-メチルイミダゾリウムチオシアネート

概要

説明

Synthesis Analysis

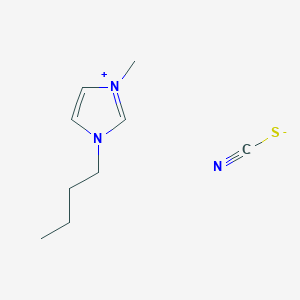

The synthesis of 1-butyl-3-methylimidazolium thiocyanate involves the reaction of 1-methylimidazole with butyl chloride to form 1-butyl-3-methylimidazolium chloride, which is then reacted with potassium thiocyanate to produce the target ionic liquid. The product's structure is confirmed using techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) including both NMR and NMR, highlighting its successful synthesis and purity (Dharaskar et al., 2016).

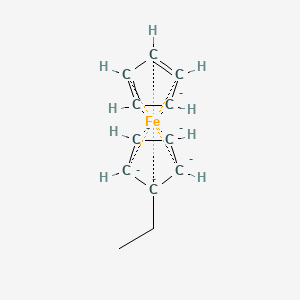

Molecular Structure Analysis

The molecular structure of 1-butyl-3-methylimidazolium thiocyanate has been analyzed through various spectroscopic methods. The imidazolium ring contributes to the molecule's stability and interaction capabilities, particularly in binding with sulfur compounds during desulfurization processes. Structural analyses via NMR and FTIR confirm the presence of the thiocyanate anion, which is crucial for its unique properties and applications (Dharaskar et al., 2016).

Chemical Reactions and Properties

1-Butyl-3-methylimidazolium thiocyanate participates in chemical reactions primarily due to its ionic nature and the presence of the thiocyanate anion. Its ability to dissolve various substances, including sulfur compounds, makes it an excellent medium for extractive desulfurization. The ionic liquid has shown high efficiency in removing dibenzothiophene from liquid fuels, demonstrating its capacity for sulfur removal without significant loss in activity after multiple uses (Dharaskar et al., 2016).

Physical Properties Analysis

The physical properties of 1-butyl-3-methylimidazolium thiocyanate, including thermal stability, conductivity, moisture content, viscosity, and solubility, have been thoroughly investigated. These properties are critical in determining its applicability in various industrial processes. The ionic liquid displays excellent thermal stability and conductivity, making it suitable for applications requiring high temperatures and efficient heat transfer (Dharaskar et al., 2016).

Chemical Properties Analysis

The chemical properties of 1-butyl-3-methylimidazolium thiocyanate, such as its reactivity, stability, and interaction with other chemicals, are pivotal for its applications. Its stability under various conditions and ability to interact with sulfur compounds make it an excellent candidate for sulfur extraction processes. The ionic liquid's chemical properties, particularly its ability to form stable complexes with sulfur compounds, underline its utility in desulfurization and other chemical processes (Dharaskar et al., 2016).

科学的研究の応用

液体燃料の抽出脱硫

1-ブチル-3-メチルイミダゾリウムチオシアネート: ([BMIM][SCN]) は、液体燃料の抽出脱硫におけるその応用について広く研究されてきました 。このプロセスは、環境規制を満たし、大気汚染を防ぐために、燃料中の硫黄含有量を削減するために不可欠です。[BMIM][SCN]は、液体燃料からジベンゾチオフェンを除去する上で有効性を示しており、穏やかな条件下で最大86.5%の除去を実現しています。その活性を大幅に失うことなく複数回再利用できるという能力は、この分野で有望な抽出剤となっています。

エネルギー貯蔵アプリケーション

エネルギー貯蔵の分野では、[BMIM][SCN]は、ポリエチレンオキシド-過塩素酸ナトリウム電解質におけるイオン伝導率を高めるための革新的な材料として機能します 。このアプリケーションは、高性能バッテリーやスーパーキャパシタの開発に特に関連しており、エネルギー貯蔵技術の進歩に貢献しています。

材料科学

[BMIM][SCN]のユニークな特性は、材料科学、特にシクロヘキサンとベンゼンの抽出蒸留における従来のエントレーナーの代替品として応用されています 。このアプリケーションは、[BMIM][SCN]が化学製造における分離プロセスの効率を向上させる役割を強調しています。

化学合成

[BMIM][SCN]は、さまざまな反応を促進できる溶媒として化学合成で利用されています 。そのイオン性と溶媒特性により、幅広い物質を溶解することができ、新しい化合物や材料を合成するための汎用性の高いツールとなっています。

分析化学

分析化学では、[BMIM][SCN]は、化合物抽出および精製能力のために使用されます 。特定の塩に対する高い溶解度と分析条件下での安定性により、サンプル調製および分析に貴重な溶媒となっています。

環境科学

環境科学における[BMIM][SCN]の応用は、汚染制御技術におけるその使用に明らかです 。抽出脱硫におけるその役割は、よりクリーンな燃料の製造に貢献し、燃料燃焼による環境への影響を軽減します。

製薬業界

[BMIM][SCN]は、植物から生物活性化合物を抽出するための効果的な溶媒として示されており、製薬業界で潜在的な応用が期待されています 。これは、新薬および治療薬の開発におけるその重要性を強調しています。

作用機序

Target of Action

The primary target of 1-Butyl-3-methylimidazolium thiocyanate ([BMIM][SCN]) is the desulfurization of liquid fuels . It has been used as an alternative to conventional entrainers in the extractive distillation of cyclohexane and benzene . Additionally, it has been used in polyethylene oxide-sodium perchlorate electrolyte to increase its ionic conductivity .

Mode of Action

The compound interacts with its targets through a process known as extractive desulfurization . The effects of time, temperature, sulfur compounds, ultrasonication, and recycling of [BMIM]SCN on the removal of dibenzothiophene from liquid fuel have been investigated .

Biochemical Pathways

The biochemical pathways affected by [BMIM][SCN] primarily involve the removal of sulfur compounds from liquid fuels . This process is crucial in reducing the sulfur content in fuels, which can lead to the formation of SOx compounds that pollute the air and cause acid rain .

Result of Action

The result of [BMIM][SCN]'s action is the effective desulfurization of liquid fuels . In extractive desulfurization, the removal of dibenzothiophene in n-dodecane was 86.5% for a mass ratio of 1:1 in 30 min at 30 °C under mild process conditions . [BMIM][SCN] could be reused five times without a significant decrease in activity .

Action Environment

The action of [BMIM][SCN] can be influenced by environmental factors such as temperature and time . For instance, the removal efficiency of dibenzothiophene increases with time and temperature . Furthermore, the thermal stability of [BMIM][SCN] is crucial for its application in processes that require elevated temperatures .

Safety and Hazards

将来の方向性

[BMIM][SCN] can be used for energy applications, such as in the fabrication of lithium-ion batteries . It shows a higher degree of solubility of lithium salts such as lithium perchlorate (LiClO4) and N-lithiotrifluoromethanesulfonimide (LiTFSI) when compared to other room temperature ionic liquids due to the presence of polarizable anion (-SCN) .

特性

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.CHNS/c1-3-4-5-10-7-6-9(2)8-10;2-1-3/h6-8H,3-5H2,1-2H3;3H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXHYMZEOJSYQH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.C(#N)[S-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047914 | |

| Record name | 1-Butyl-3-methylimidazolium thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

344790-87-0 | |

| Record name | 1-Butyl-3-methylimidazolium thiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=344790-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butyl-3-methylimidazolium thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-3-methylimidazolium Thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,15-Dichloro-2,4,8,9,11-pentazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(13),3,5,9,11,14,16-heptaene](/img/structure/B1250231.png)

![[(3R)-3-[(3S,8S,9S,10R,13R,14S,17R)-3-Acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] acetate](/img/structure/B1250253.png)

![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[[4-[(2R)-2-methyl-1,2,3,6-tetrahydropyridin-4-yl]-1,3-thiazol-2-yl]sulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1250256.png)